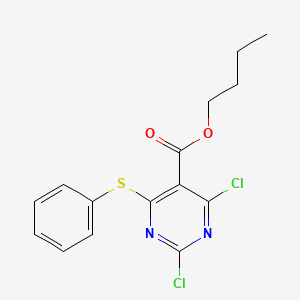
Butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyrimidine precursor followed by the introduction of the phenylsulfanyl group. The carboxylate group is then esterified with butanol to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones, while reduction can lead to the formation of thiophenol derivatives.
Ester Hydrolysis: The butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate temperatures with the use of polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophenol derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The phenylsulfanyl group can also interact with cellular thiols, affecting redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-(methylsulfanyl)pyrimidine-5-carboxylate
- 2,4-Dichloro-6-(ethylsulfanyl)pyrimidine-5-carboxylate
- 2,4-Dichloro-6-(propylsulfanyl)pyrimidine-5-carboxylate
Uniqueness
Butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable molecule for research and development .
Propiedades
Número CAS |
87847-39-0 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O2S |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
butyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-2-3-9-21-14(20)11-12(16)18-15(17)19-13(11)22-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clave InChI |
PLNWKYFAJFVFAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)

![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)

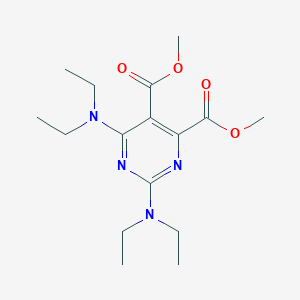


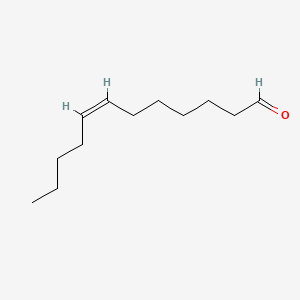
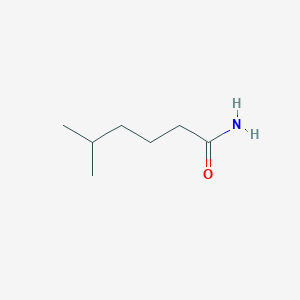
![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
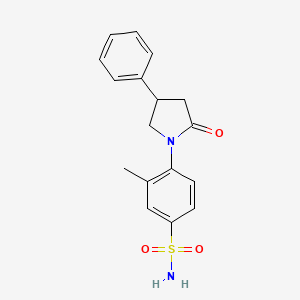
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
